Tankyrase-IN-2
CAS No.:
Cat. No.: VC7828143
Molecular Formula: C17H14F2N2O2
Molecular Weight: 316.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14F2N2O2 |
|---|---|
| Molecular Weight | 316.30 g/mol |
| IUPAC Name | 6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C17H14F2N2O2/c1-17(2,23)10-5-3-9(4-6-10)15-20-14-12(16(22)21-15)7-11(18)8-13(14)19/h3-8,23H,1-2H3,(H,20,21,22) |
| Standard InChI Key | FHBYLOWAINBPRJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=O)N2)O |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=O)N2)O |
Introduction
Chemical Identity and Structural Features of Tankyrase-IN-2
Tankyrase-IN-2 (C<sub>17</sub>H<sub>14</sub>F<sub>2</sub>N<sub>2</sub>O<sub>2</sub>) is a quinazolinone derivative with a molecular weight of 316.30 g/mol. Its IUPAC name, 6,8-difluoro-2-[4-(1-hydroxy-1-methylethyl)phenyl]-4(3H)-quinazolinone, reflects a fluorinated aromatic core and a hydrophobic substituent critical for binding to the tankyrase catalytic domain . The compound’s structure was optimized to enhance potency and selectivity, as evidenced by its 71-fold selectivity for TNKS2 over PARP1 .
Table 1: Chemical and Physical Properties of Tankyrase-IN-2
| Property | Value |
|---|---|
| Molecular Formula | C<sub>17</sub>H<sub>14</sub>F<sub>2</sub>N<sub>2</sub>O<sub>2</sub> |
| Molecular Weight | 316.30 g/mol |
| SMILES Notation | O=C1NC(C2=CC=C(C(C)(O)C)C=C2)=NC3=C1C=C(F)C=C3F |
| Solubility (DMF) | 10 mg/mL |
| Solubility (DMSO) | 10 mg/mL |
| Storage Conditions | -20°C |
Mechanism of Action and Enzymatic Selectivity
Tankyrase-IN-2 competitively inhibits the PARP domain of TNKS1/2 by occupying the nicotinamide-binding site, as inferred from structural studies of homologous inhibitors like XAV939 . This binding prevents PARylation of Axin, stabilizing it to form the β-catenin destruction complex and reducing nuclear β-catenin levels . The compound’s selectivity arises from subtle differences in the ATP-binding pockets of tankyrases compared to PARP1, with key interactions involving fluorine atoms and the hydroxypropan-2-yl group enhancing affinity .
Preclinical Pharmacodynamic Effects
In DLD1 colorectal cancer cells, Tankyrase-IN-2 dose-dependently increases Axin2 protein levels (EC<sub>50</sub> = 319 nM) and suppresses MYC expression, a Wnt target gene . Oral administration (30 mg/kg) in murine xenograft models achieves plasma concentrations sufficient to inhibit tumor growth by 50–70%, correlating with Axin2 stabilization and reduced proliferation markers . These effects are absent in APC-wild-type RKO cells, confirming β-catenin-dependent mechanism .
Pharmacokinetic and Solubility Profile
Table 2: Pharmacokinetic Parameters of Tankyrase-IN-2
| Parameter | Value |
|---|---|
| Plasma Half-Life (mice) | ~4 hours |
| Oral Bioavailability | >50% |
| Protein Binding | 85–90% |
Therapeutic Applications in Oncology
By destabilizing β-catenin, Tankyrase-IN-2 suppresses proliferation in APC-mutated colorectal cancer models, including COLO-320DM and SW403 cells . Combination studies with chemotherapeutics or radiation are ongoing to enhance efficacy and overcome resistance mechanisms. Additionally, its role in telomere regulation suggests potential applications in telomerase-negative cancers .
Adverse Effects and Bone Metabolism
Chronic tankyrase inhibition may unintendedly enhance osteoclastogenesis and bone resorption. In murine studies, tankyrase inhibitors increased RANKL-induced osteoclast formation via SH3BP2 accumulation and NFATc1 activation . Conversely, osteoblast differentiation is also upregulated, leading to paradoxical bone loss despite mixed effects on bone cells . These findings underscore the need for tissue-specific targeting strategies.
Comparative Analysis with Other Tankyrase Inhibitors
Tankyrase-IN-2 surpasses earlier inhibitors like G007-LK in potency (4–8-fold lower IC<sub>50</sub> for TNKS1/2) and selectivity . Unlike IWR-1, which exhibits off-target effects on microtubules, Tankyrase-IN-2 maintains specificity at therapeutic doses . Structural comparisons with XAV939-bound TNKS2 reveal conserved binding modes but improved pharmacokinetics in Tankyrase-IN-2 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume